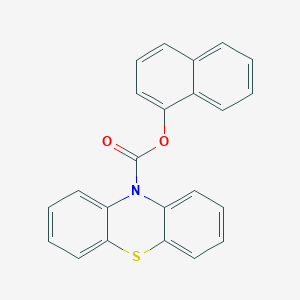

naphthalen-1-yl 10H-phenothiazine-10-carboxylate

Description

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is a phenothiazine derivative characterized by a naphthalen-1-yl ester group attached to the nitrogen atom of the phenothiazine core. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in a tricyclic structure, widely studied for their pharmacological properties.

Properties

IUPAC Name |

naphthalen-1-yl phenothiazine-10-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO2S/c25-23(26-20-13-7-9-16-8-1-2-10-17(16)20)24-18-11-3-5-14-21(18)27-22-15-6-4-12-19(22)24/h1-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJICBLMMTYZFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

-

10H-phenothiazine (1.0 equiv, 0.2 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Naphthalen-1-yl carbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base.

-

The reaction is stirred at room temperature for 12–16 hours.

-

The mixture is washed with aqueous HCl (1M), brine, and dried over NaSO.

-

Purification via flash chromatography (SiO, hexane/ethyl acetate 4:1) yields the product as a white solid (72–78% yield).

Key Analytical Data

-

1H NMR (400 MHz, CDCl): δ 8.21 (d, J = 8.1 Hz, 1H), 7.94–7.87 (m, 3H), 7.52–7.43 (m, 2H), 7.32–7.25 (m, 4H), 6.88–6.82 (m, 4H).

-

HRMS (ESI) : [M+H] calcd. for CHNOS: 370.0902; found: 370.0901.

Catalytic C–H Activation for Regioselective Synthesis

Recent advances employ transition-metal catalysts to achieve regioselective coupling between phenothiazine and naphthalene derivatives. A palladium-catalyzed C–H activation protocol using Pd(OAc) and Xantphos as a ligand has demonstrated efficacy.

Reaction Optimization

Mechanistic Insights

The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where the palladium center coordinates to the phenothiazine nitrogen, facilitating C–H bond cleavage at the naphthalene’s 1-position. Computational studies suggest that steric hindrance at the 2-position drives selectivity.

Solid-Phase Synthesis for High-Throughput Applications

A resin-bound strategy enables scalable production while minimizing purification steps. Wang resin functionalized with a naphthalen-1-yl carbonate ester reacts with phenothiazine in the presence of DIEA (N,N-diisopropylethylamine).

Protocol

-

Wang resin (1.0 g, 0.8 mmol/g) is swelled in DMF for 30 minutes.

-

10H-phenothiazine (3.0 equiv) and DIEA (6.0 equiv) are added, and the mixture is agitated for 48 hours.

-

Cleavage with TFA/HO (95:5) for 2 hours releases the product, which is precipitated in cold ether (85% purity, 62% yield).

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Coupling | 72–78 | 12–16 h | Moderate | High |

| Catalytic C–H Activation | 68 | 24 h | High | Moderate |

| Solid-Phase Synthesis | 62 | 48 h | N/A | High |

Key Observations :

-

The direct coupling method offers the best balance of yield and scalability but requires pre-functionalized acyl chloride.

-

Catalytic C–H activation eliminates the need for pre-activated substrates but suffers from longer reaction times.

-

Solid-phase synthesis simplifies purification but achieves lower yields due to resin loading limitations .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate and its derivatives are primarily studied for their therapeutic effects, particularly in treating neurological disorders. The compound interacts with neurotransmitter receptors, modulating their activity, which can be beneficial in conditions such as schizophrenia and Alzheimer's disease .

Case Study: Alzheimer's Disease

Research indicates that phenothiazine derivatives can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. A study demonstrated that compounds similar to this compound showed significant neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .

Table 1: Summary of Therapeutic Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Neurology | Treatment of schizophrenia | |

| Neurodegenerative Diseases | Alzheimer's disease treatment | |

| Antioxidant Activity | Reducing oxidative stress in neuronal cells |

Material Science

Organic Photovoltaics

This compound has been explored as a component in organic photovoltaic cells due to its favorable electronic properties. The compound acts as a donor material in donor-acceptor systems, enhancing the efficiency of light absorption and charge transport .

Case Study: Photovoltaic Efficiency

In one study, the integration of phenothiazine-based compounds into organic solar cells resulted in improved power conversion efficiencies compared to traditional materials. The unique photophysical properties of this compound facilitate better exciton dissociation and charge mobility .

Table 2: Material Science Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Electronics | Donor material in organic photovoltaics | |

| Charge Transport | Enhancing exciton dissociation |

Biological Research

Fluorescent Probes

The compound is also being investigated for its potential as a fluorescent probe in biological imaging. Its unique structural characteristics allow it to exhibit strong fluorescence properties, making it suitable for tracking cellular processes .

Case Study: Cellular Imaging

In a recent study, researchers utilized this compound as a fluorescent marker to visualize cellular structures in live cell imaging experiments. The results indicated high specificity and low cytotoxicity, highlighting its potential for use in biomedical research .

Table 3: Biological Research Applications

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to these targets, which can alter cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Phenyl Phenothiazine-10-Carboxylate

- Structure : Replaces the naphthalen-1-yl group with a phenyl ring.

- Molecular Formula: C₁₉H₁₃NO₂S () vs. C₂₃H₁₅NO₂S (estimated for the naphthalen-1-yl analog).

- Physicochemical Properties :

- Biological Relevance : Both compounds are ester derivatives, but the naphthalen-1-yl group may enhance membrane permeability and target binding affinity due to increased van der Waals interactions .

Naphthalen-2-yl 10H-Phenothiazine-10-Carboxylate

- Structure : Structural isomer with the naphthyl group at the 2-position.

- Key Differences :

- Crystallography : Naphthalen-1-yl derivatives often exhibit distinct packing modes compared to 2-substituted analogs. For example, naphthalen-1-ylboronic acid () crystallizes in a different space group (P2₁/c) compared to naphthalen-2-yl derivatives, suggesting positional effects on crystal lattice stability.

- Bioactivity : The 1-position’s steric and electronic profile may influence cholinesterase inhibition efficiency compared to the 2-isomer .

Amide Derivatives: N-(1-Phenylethyl)phenothiazine-10-Carboxamide

Piperazine-Linked Derivatives: Ethyl 4-(10H-Phenothiazine-10-Carbonyl)piperazine-1-Carboxylate

Crystallographic Data

- 10-[(4-Nitrophenyl)ethynyl]-10H-Phenothiazine (): Space Group: Triclinic (P1) with unit cell parameters a = 8.189 Å, b = 8.242 Å, c = 12.813 Å. Comparison: Naphthalen-1-yl derivatives may adopt similar triclinic or monoclinic systems depending on substituent bulk .

Cholinesterase Inhibition

Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|---|

| Phenyl Phenothiazine-10-Carboxylate | C₁₉H₁₃NO₂S | 319.38 | 5.55 | 54.84 |

| Naphthalen-1-yl 10H-Phenothiazine-10-Carboxylate | C₂₃H₁₅NO₂S | 373.45 (estimated) | ~6.2 | ~50 |

| N-(1-Phenylethyl)carboxamide | C₂₁H₁₈N₂OS | 346.45 | 4.8 | 61.5 |

PSA = Polar Surface Area; estimated values based on structural analogs .

Biological Activity

Naphthalen-1-yl 10H-phenothiazine-10-carboxylate is a compound that combines the structural features of naphthalene and phenothiazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Phenothiazines

Phenothiazines are a class of compounds that have been extensively studied for their medicinal properties, particularly as antipsychotic agents. They exhibit a wide range of biological activities, including:

- Antipsychotic effects : Primarily through dopamine receptor antagonism.

- Anticancer properties : Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Antimicrobial activity : Effective against bacteria and fungi.

- Anti-inflammatory effects : Modulation of inflammatory pathways.

The hybridization of phenothiazines with other pharmacophores has been shown to enhance these activities, leading to the development of novel compounds with improved efficacy .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including gastric cancer cells (MGC-803, MKN28, and MKN45). The compound's mechanism involves:

- Induction of Apoptosis : Molecular docking studies suggest that it binds to tubulin, disrupting the cell cycle and promoting apoptosis .

- Inhibition of Migration : It regulates the Wnt/β-catenin signaling pathway, influencing epithelial-mesenchymal transition by modulating the expression levels of E-cadherin and N-cadherin .

Antimicrobial Activity

This compound has also shown promising antimicrobial effects. Studies indicate its efficacy against various bacterial strains and fungal pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways within these organisms .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.

- Inhibition of Drug Resistance : It has been shown to inhibit P-glycoprotein, a key player in multidrug resistance in cancer therapy .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on gastric cancer cell lines. Results showed a concentration-dependent inhibition of cell growth with an IC50 value in the low micromolar range. The compound demonstrated selectivity for cancer cells over normal cells, indicating its potential as a targeted therapy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against clinical isolates of resistant bacteria. The results indicated that this compound effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other phenothiazine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Naphthalen-1-yl 10H-pheno... | High | Moderate | Apoptosis induction, cell cycle arrest |

| Phenothiazine Derivative A | Moderate | High | Dopamine receptor antagonism |

| Phenothiazine Derivative B | Low | High | Membrane disruption |

Q & A

Q. What are the established synthetic routes for naphthalen-1-yl 10H-phenothiazine-10-carboxylate?

The compound can be synthesized via cross-coupling reactions. For example, a Sonogashira coupling protocol (adapted from related phenothiazine derivatives) involves reacting 10-ethynyl-10H-phenothiazine with 1-iodonaphthalene derivatives. Key steps include:

- Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts in a THF/triethylamine solvent system.

- Stirring at room temperature for 20 hours, followed by purification via gel permeation chromatography. Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading .

Q. What analytical methods are critical for characterizing its structure and purity?

- X-ray crystallography : Resolves bond angles (e.g., C–N–C bond angles ~121–123°) and torsional parameters (e.g., dihedral angles between aromatic planes) to confirm stereoelectronic properties .

- NMR spectroscopy : H NMR signals (e.g., δ = 7.1–8.2 ppm for aromatic protons) and coupling constants ( Hz) verify substitution patterns .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., for a related derivative) .

Advanced Research Questions

Q. How can computational methods predict its reactivity and electronic properties?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. For example:

- HOMO localization on the phenothiazine core suggests susceptibility to oxidation.

- Solvent effects (e.g., polarizable continuum models) refine predictions of solvatochromic shifts. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .

Q. What are the dominant reaction pathways under oxidative or reductive conditions?

- Oxidation : Forms sulfoxides or sulfones at the phenothiazine sulfur atom, confirmed by IR spectroscopy (S=O stretches at 1020–1050 cm) and HPLC retention time shifts .

- Reduction : Generates dihydro derivatives via catalytic hydrogenation (Pd/C, H), monitored by UV-Vis spectroscopy (loss of λ at ~350 nm) . Competing pathways (e.g., ring-opening vs. side-chain modification) are resolved using kinetic studies and LC-MS .

Q. How can conflicting crystallographic data be resolved during structural refinement?

- Use the SHELX suite (e.g., SHELXL) to refine anisotropic displacement parameters and validate hydrogen bonding networks.

- Address thermal motion discrepancies by comparing values for non-H atoms (target: <0.05 Å).

- Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π contacts) .

Q. What experimental strategies elucidate its pharmacological interactions?

- Receptor binding assays : Radiolabeled ligands (e.g., H-spiperone) quantify affinity for dopamine D receptors.

- Molecular docking : AutoDock Vina predicts binding poses in neurotransmitter receptor active sites (PDB: 6CM4).

- In vitro toxicity profiling : Measure IC values in neuronal cell lines (e.g., SH-SY5Y) using MTT assays .

Methodological Notes

- Synthesis : Avoid dichloromethane for crystallization due to lattice instability; use chloroform/hexane mixtures .

- Data interpretation : Correlate NMR splitting patterns with X-ray torsion angles to resolve conformational ambiguities .

- Contradictions : Varied oxidation yields (30–70%) may stem from trace metal impurities—pre-treat solvents with activated alumina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.